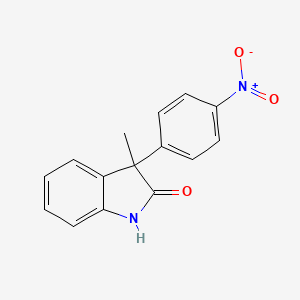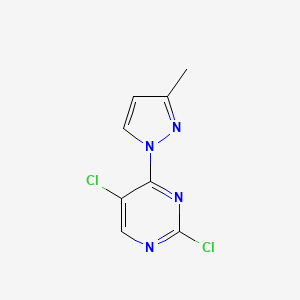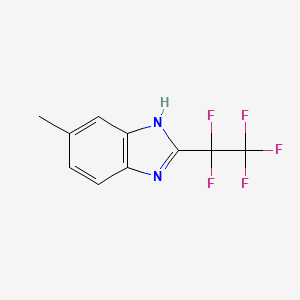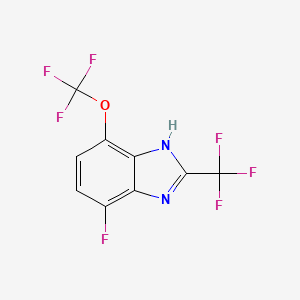![molecular formula C9H9FO3S B12065938 Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- CAS No. 1822782-04-6](/img/structure/B12065938.png)
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with a fluoro group and a methylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- typically involves several steps. One common method starts with the preparation of 4-(methylsulfonyl)benzyl chloride, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfonyl group to a sulfone group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized phenyl ethanones .
Applications De Recherche Scientifique
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biological pathways, making the compound valuable in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(6-Methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 2-(4-Methylsulfonylphenyl)indole derivatives
- Benzimidazole derivatives with 4-(methylsulfonyl)phenyl pharmacophore
Uniqueness
Ethanone, 1-[4-fluoro-2-(methylsulfonyl)phenyl]- stands out due to the presence of both fluoro and methylsulfonyl groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
1822782-04-6 |
|---|---|
Formule moléculaire |
C9H9FO3S |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)8-4-3-7(10)5-9(8)14(2,12)13/h3-5H,1-2H3 |
Clé InChI |
IBSMQSDZWNRYCW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



